molecular formula C11H15NO3 B184478 N-(4-ethoxyphenyl)-2-methoxyacetamide CAS No. 537-82-6

N-(4-ethoxyphenyl)-2-methoxyacetamide

Cat. No. B184478
CAS RN: 537-82-6
M. Wt: 209.24 g/mol
InChI Key: WBSNYOGRLKPLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-methoxyacetamide, also known as N-phenylacetyl-4-ethoxyaniline, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white to off-white crystalline solid and is often used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methoxyacetamide is not fully understood. However, it is believed to act as a nucleophile in organic reactions and can undergo various chemical transformations such as acylation, alkylation, and reduction.

Biochemical And Physiological Effects

N-(4-ethoxyphenyl)-2-methoxyacetamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-(4-ethoxyphenyl)-2-methoxyacetamide in laboratory experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in certain solvents can be a limitation in some experiments.

Future Directions

There are several potential future directions for the use of N-(4-ethoxyphenyl)-2-methoxyacetamide in scientific research. Some of these include:
1. Development of new synthetic methodologies using N-(4-ethoxyphenyl)-2-methoxyacetamide as a reagent.
2. Investigation of its potential applications in the field of medicinal chemistry for the development of new drugs.
3. Study of its properties as a potential catalyst in organic reactions.
4. Exploration of its potential applications in the field of material science for the development of new materials.
In conclusion, N-(4-ethoxyphenyl)-2-methoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-methoxyacetamide involves the reaction of 4-ethoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain the pure compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of properties that make it useful in various fields such as medicinal chemistry, material science, and organic synthesis.

properties

CAS RN

537-82-6

Product Name

N-(4-ethoxyphenyl)-2-methoxyacetamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxyacetamide

InChI

InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

WBSNYOGRLKPLGO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

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